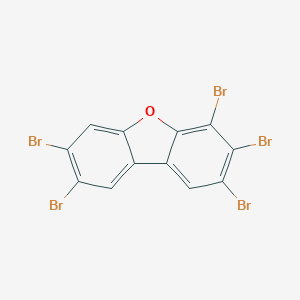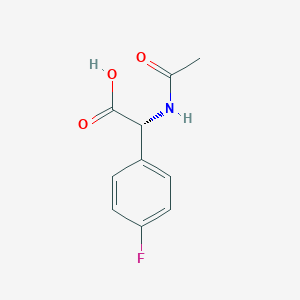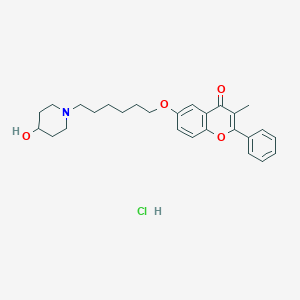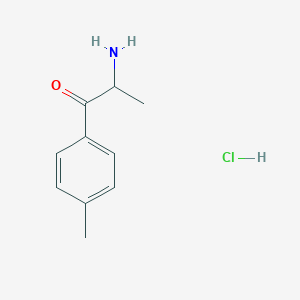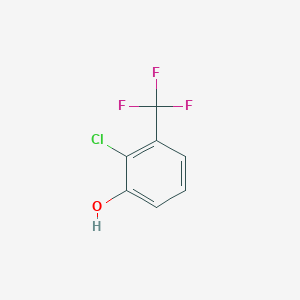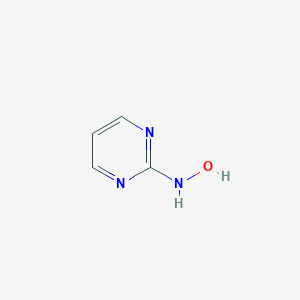
N-pyrimidin-2-ylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyrimidin-2-ylhydroxylamine, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy.
Mecanismo De Acción
CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets that promote cell cycle arrest and DNA repair. CHK1 inhibition prevents the activation of these downstream targets, leading to cell cycle arrest and DNA damage accumulation.
Efectos Bioquímicos Y Fisiológicos
N-pyrimidin-2-ylhydroxylamine has been shown to induce DNA damage accumulation and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA damaging agents. In addition, N-pyrimidin-2-ylhydroxylamine has been shown to inhibit the growth of tumor xenografts in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-pyrimidin-2-ylhydroxylamine is its potent and selective inhibition of CHK1. This allows for precise targeting of the DNA damage response pathway. One limitation of N-pyrimidin-2-ylhydroxylamine is its potential toxicity, which may limit its clinical applications.
Direcciones Futuras
For research on N-pyrimidin-2-ylhydroxylamine include the development of more potent and selective CHK1 inhibitors. In addition, the combination of CHK1 inhibition with other DNA damaging agents may lead to more effective cancer treatments. Finally, the identification of biomarkers that predict response to CHK1 inhibition may improve patient selection for clinical trials.
Métodos De Síntesis
The synthesis of N-pyrimidin-2-ylhydroxylamine involves a multi-step process that begins with the reaction of 2-aminopyrimidine with chloroacetyl chloride to form 2-chloro-N-pyrimidin-2-ylacetamide. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product, N-pyrimidin-2-ylhydroxylamine.
Aplicaciones Científicas De Investigación
N-pyrimidin-2-ylhydroxylamine has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA damage and increase the efficacy of chemotherapy and radiation therapy. N-pyrimidin-2-ylhydroxylamine has been shown to enhance the cytotoxic effects of a variety of DNA damaging agents, including cisplatin, doxorubicin, and gemcitabine.
Propiedades
Número CAS |
126382-48-7 |
|---|---|
Nombre del producto |
N-pyrimidin-2-ylhydroxylamine |
Fórmula molecular |
C4H5N3O |
Peso molecular |
111.1 g/mol |
Nombre IUPAC |
N-pyrimidin-2-ylhydroxylamine |
InChI |
InChI=1S/C4H5N3O/c8-7-4-5-2-1-3-6-4/h1-3,8H,(H,5,6,7) |
Clave InChI |
WWIFHKAHXMPFAE-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NO |
SMILES canónico |
C1=CN=C(N=C1)NO |
Sinónimos |
2(1H)-Pyrimidinone, oxime (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



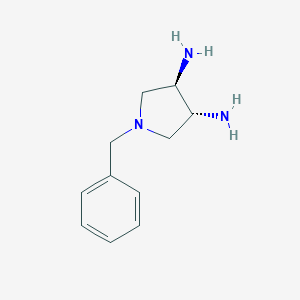
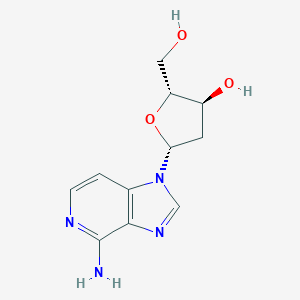
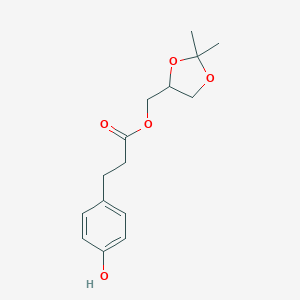
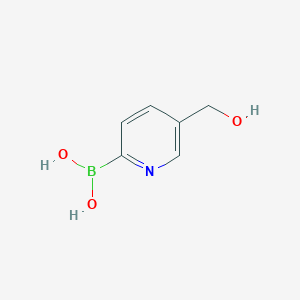
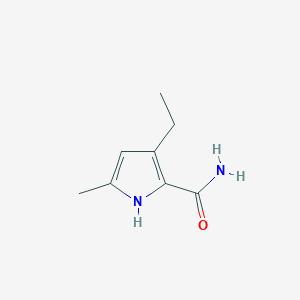
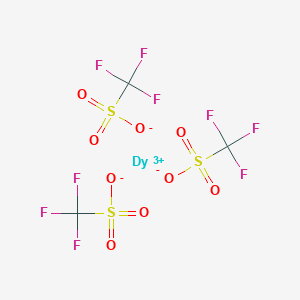
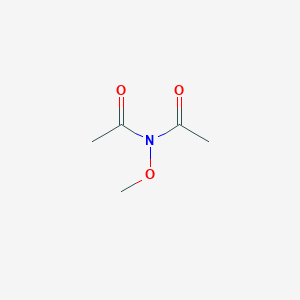
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
